An In-depth Technical Guide to the Predicted Chemical Properties of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
An In-depth Technical Guide to the Predicted Chemical Properties of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
Abstract: N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is a molecule of significant interest due to its unique combination of a reactive furan aldehyde and a stable sulfonamide moiety. As this compound is not extensively documented in publicly available literature, this guide provides a comprehensive predictive analysis of its chemical properties, stability, and reactivity. By dissecting the molecule into its constituent functional groups, we can infer its behavior, offering a foundational understanding for researchers in medicinal chemistry and materials science. This document outlines a plausible synthetic route, predicts key physicochemical and spectroscopic characteristics, and discusses the anticipated reactivity, thereby establishing a robust framework for future empirical investigation.
Introduction and Molecular Structure Analysis
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is a bespoke chemical entity that marries three distinct functional groups: a 5-formylfuran-2-yl group, a central N-methyl amine, and a methanesulfonamide cap. The synergy of these components suggests a molecule with a rich and varied chemical profile, suitable for a range of applications, from a versatile building block in organic synthesis to a potential scaffold in drug discovery.
The core of the molecule is a furan ring, an aromatic five-membered heterocycle. The presence of an aldehyde (formyl) group at the 5-position and a methylene bridge at the 2-position creates a highly functionalized and reactive platform. The aldehyde is a well-known electrophilic center, while the furan ring itself possesses diene character and is susceptible to specific electrophilic substitutions.[1] The methanesulfonamide group is a common pharmacophore known for its chemical stability and ability to participate in hydrogen bonding (though alkylation on the nitrogen, as in this case, mitigates this).
The central nitrogen atom is tertiary, bonded to the furfuryl methyl group, a methyl group, and the sulfonyl group. This N-methylation is a critical structural feature that will influence the molecule's steric environment, basicity, and reactivity compared to a secondary sulfonamide.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are paramount for its handling, formulation, and biological activity. Based on the constituent functional groups, we can predict the following properties for N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H11NO4S | Based on structural components. |
| Molecular Weight | 217.24 g/mol | Sum of atomic weights. |
| Appearance | Likely a pale yellow to brown solid or oil | Furan aldehydes are often colored and can darken on standing. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF, acetone). | The molecule possesses both polar (formyl, sulfonamide) and nonpolar (furan ring, methyl groups) regions. Analogy to similar structures like 5-methylfurfural suggests some water solubility.[2] |
| LogP (Octanol/Water Partition Coefficient) | ~1.0 - 2.0 | Estimated based on similar functionalized furans and sulfonamides.[3][4] This suggests moderate lipophilicity. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | The presence of polar functional groups and a relatively high molecular weight suggest strong intermolecular forces. |
| Melting Point | Moderate; likely a solid at room temperature. | Dependent on crystal packing efficiency. |
| pKa | Not applicable (no acidic protons) | The nitrogen atom is part of a sulfonamide and is tertiary, making it non-basic. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide can be logically approached through a two-step process starting from the readily available 5-(hydroxymethyl)furfural (HMF) or 5-formylfurfural. A key strategy would be reductive amination followed by sulfonylation. N-substituted furfuryl amines are valuable compounds, and their synthesis via reductive amination of furan aldehydes is a well-established method.[5][6]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-methyl-N-((5-formylfuran-2-yl)methyl)amine
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Reaction Setup: To a solution of 5-formylfurfural (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N2 or Ar), add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as hydrochloride salt with an added equivalent of base).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
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Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. The choice of this reagent is crucial as it is selective for the imine and will not reduce the furan aldehyde.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
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Reaction Setup: Dissolve the purified amine intermediate from Step 1 (1.0 eq) in DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA).
-
Sulfonylation: Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise. A precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. The final product can be purified by silica gel column chromatography to yield the target compound.
Predicted Chemical Reactivity and Stability
The reactivity of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is dictated by its three main functional domains.
Reactivity Map
Caption: Predicted reactivity sites on the target molecule.
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The Formyl Group: This is the most reactive site for many transformations.
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid (5-carboxy-furan-2-yl) using reagents like silver oxide or buffered potassium permanganate.[7][8]
-
Reduction: The aldehyde can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH4).
-
Nucleophilic Addition/Condensation: It will undergo typical aldehyde reactions, including Wittig olefination, Knoevenagel condensation, and formation of imines/oximes. This makes it a valuable handle for further molecular elaboration.[9]
-
-
The Furan Ring:
-
Stability: Furan rings are notoriously sensitive to strong acids, which can cause polymerization or ring-opening.[1] Therefore, reactions should be conducted under neutral or basic conditions where possible.
-
Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with potent dienophiles (e.g., maleic anhydride), a classic reaction demonstrating its aromaticity is not as robust as benzene.[1]
-
Electrophilic Substitution: While the furan ring can undergo electrophilic aromatic substitution, the existing substituents will direct incoming electrophiles, though this is less predictable than in benzene systems.
-
-
The N-Methyl Methanesulfonamide Group:
-
Stability: This group is generally very stable and unreactive. It is resistant to a wide range of oxidizing and reducing conditions and is stable to both moderate acid and base. The absence of an N-H proton makes it non-acidic and prevents reactions that would typically occur at the nitrogen of a primary or secondary sulfonamide. The N-alkyl bond is also robust, though N-dealkylation can be achieved under specific, often harsh, chemical or enzymatic conditions.[10]
-
Proposed Analytical Characterization
Characterization of the synthesized molecule would rely on a suite of standard spectroscopic techniques.
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde Proton: A singlet around δ 9.5-9.8 ppm. - Furan Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), showing coupling to each other. - Methylene Protons (-CH₂-N): A singlet around δ 4.5-4.8 ppm. - N-Methyl Protons (N-CH₃): A singlet around δ 2.8-3.0 ppm. - Sulfonyl Methyl Protons (S-CH₃): A singlet around δ 2.9-3.2 ppm. |
| ¹³C NMR | - Aldehyde Carbonyl: A signal around δ 175-185 ppm. - Furan Carbons: Four signals in the aromatic region (δ 110-160 ppm). - Methylene Carbon (-CH₂-N): A signal around δ 45-55 ppm. - N-Methyl Carbon (N-CH₃): A signal around δ 35-40 ppm. - Sulfonyl Methyl Carbon (S-CH₃): A signal around δ 40-45 ppm. |
| FT-IR | - Aldehyde C=O Stretch: A strong, sharp band around 1670-1690 cm⁻¹.[11] - Sulfonamide S=O Stretches: Two strong bands, one asymmetric (~1350 cm⁻¹) and one symmetric (~1160 cm⁻¹).[12] - C-O-C Stretch (furan): A strong band around 1020-1250 cm⁻¹. |
| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z 218.05. - [M+Na]⁺: Expected at m/z 240.03. - Fragmentation: Likely loss of the sulfonyl group or cleavage at the benzylic-like position. |
A variety of chromatographic and spectroscopic methods are available for the analysis of sulfonamides and furan aldehydes.[13][14][15]
Potential Applications and Future Research
The unique trifunctional nature of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide makes it a compelling candidate for several fields:
-
Medicinal Chemistry: The 5-formylfuran moiety is a known building block for various biologically active molecules, including inhibitors of HIF-1 and HIV-1 integrase.[16] The sulfonamide group is a classic pharmacophore. This molecule could serve as a versatile intermediate for creating libraries of novel compounds for drug screening.
-
Polymer and Materials Science: Furan-based monomers are of great interest for creating renewable polymers. The aldehyde functionality could be used for cross-linking or polymerization reactions.
-
Agrochemicals: Many commercial pesticides and herbicides contain sulfonamide and heterocyclic scaffolds.
Future research should focus on the empirical validation of the predictions laid out in this guide. This includes the successful synthesis and full spectroscopic characterization of the molecule, followed by a systematic investigation of its reactivity and stability under various conditions. Exploring its utility as a scaffold in the synthesis of novel bioactive compounds would be a logical and promising next step.
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